molecular formula C7H15NO4 B13492135 Methyl O-[2-(methyloxy)ethyl]-L-serinate

Methyl O-[2-(methyloxy)ethyl]-L-serinate

Katalognummer: B13492135
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: ZSNMCWKMGKEDSH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an amino group and a methoxyethoxy side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

    Hydrolysis: This compound can undergo hydrolysis in the presence of an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.

    Industry: Used in the production of specialty chemicals and as a building block for polymers.

Wirkmechanismus

The mechanism of action of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl butanoate: Found in pineapple oil, has a simpler structure without the amino and methoxyethoxy groups.

    Ethyl acetate: Commonly used as a solvent, lacks the amino group.

    Isopentyl acetate: Found in banana oil, has a different ester structure.

Uniqueness

Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is unique due to its combination of an ester, amino group, and methoxyethoxy side chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H15NO4

Molekulargewicht

177.20 g/mol

IUPAC-Name

methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate

InChI

InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

ZSNMCWKMGKEDSH-LURJTMIESA-N

Isomerische SMILES

COCCOC[C@@H](C(=O)OC)N

Kanonische SMILES

COCCOCC(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.